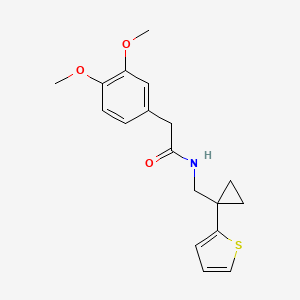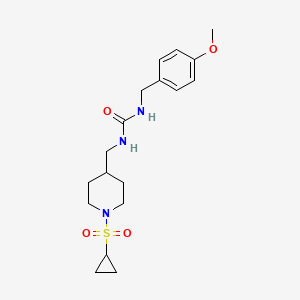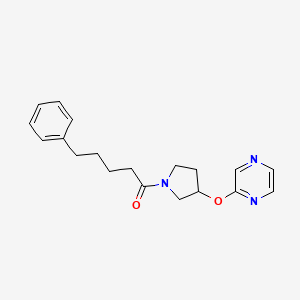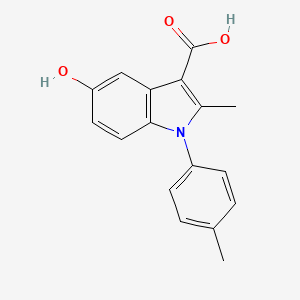
2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives typically involves reactions such as N-acylation, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . Similarly, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction . The conformation of the N-H bond and the geometric parameters are crucial aspects of the structure, as seen in 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These techniques would be essential in analyzing the molecular structure of "2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be studied through various chemical reactions. For example, 3-Acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with alcohols to transform into different silanes . The analysis of chemical reactions would involve understanding the reactivity of the functional groups present in the compound and how they interact with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns contribute to these properties, as seen in the crystal structures of various N-substituted acetamides . The presence of different substituents can significantly affect these properties, as demonstrated by the antioxidant activity of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives .
Applications De Recherche Scientifique
Organic Synthesis and Natural Products
One significant application of compounds related to "2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide" is in the synthesis of complex natural products. For example, derivatives have been utilized in the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to the synthesis of erythrinanes, compounds related to naturally occurring Erythrina alkaloids. This methodology showcases the utility of these compounds in facilitating complex cyclization reactions, critical for synthesizing biologically active natural products (Shiho Chikaoka et al., 2003).
Material Science and Polymer Chemistry
In the realm of materials science, derivatives of the mentioned compound have been explored for their photoinitiating properties. A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators demonstrates the potential of these compounds in polymer chemistry. The nano-photoinitiator, based on a similar molecular structure, showcased improved thermal stability and contributed to the formation of robust polymer/filler networks, highlighting its utility in creating advanced materials (Gonul S. Batibay et al., 2020).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in "this compound" and its analogs have been investigated for their biological activities. For instance, studies have explored the synthesis and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams, revealing their potential against various cancer cell lines. This highlights the role of these compounds in the development of new anticancer agents, offering a foundation for further drug design and discovery efforts (S. Cinar et al., 2017).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-14-6-5-13(10-15(14)22-2)11-17(20)19-12-18(7-8-18)16-4-3-9-23-16/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKQNCXHVOMLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)



![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)




![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

